2-[7-(azepan-1-yl)-7-oxoheptyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[7-(azepan-1-yl)-7-oxoheptyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an azepane ring and an isoindole-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(azepan-1-yl)-7-oxoheptyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of hexamethyleneimine with chloroacetyl chloride to form 1-azepan-1-yl-2-chloro-ethanone . This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[7-(azepan-1-yl)-7-oxoheptyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[7-(azepan-1-yl)-7-oxoheptyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[7-(azepan-1-yl)-7-oxoheptyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(1-Azepanyl)ethanol: This compound shares the azepane ring structure but differs in its functional groups.
6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Another compound with an azepane ring, used in different research applications.
Uniqueness
2-[7-(azepan-1-yl)-7-oxoheptyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the azepane ring and isoindole-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N2O3 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[7-(azepan-1-yl)-7-oxoheptyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H28N2O3/c24-19(22-14-8-3-4-9-15-22)13-5-1-2-10-16-23-20(25)17-11-6-7-12-18(17)21(23)26/h6-7,11-12H,1-5,8-10,13-16H2 |
InChI Key |
LDAFJXXORHADTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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